molecular formula C13H16Si B105881 2-(Trimethylsilyl)naphthalene CAS No. 18052-85-2

2-(Trimethylsilyl)naphthalene

Cat. No. B105881
CAS RN: 18052-85-2
M. Wt: 200.35 g/mol
InChI Key: FSTJPXXIHGWZIV-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)naphthalene is a compound that includes a naphthalene structure with a trimethylsilyl group attached . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .


Synthesis Analysis

The synthesis of 2-(Trimethylsilyl)naphthalene involves the use of a trimethylsilylating reagent . For instance, lithiation of certain compounds with n-butyllithium followed by reaction with trimethylsilyl chloride has been used in the synthesis .


Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)naphthalene is characterized by the presence of a naphthalene core and a trimethylsilyl group . The introduction of silyl groups at certain positions of the naphthalene chromophore/fluorophore causes shifts of the absorption maxima to longer wavelengths .


Chemical Reactions Analysis

The trimethylsilyl group in 2-(Trimethylsilyl)naphthalene is characterized by chemical inertness . Silylation is the chemical reaction of replacing a reactive hydrogen atom in certain groups with a silyl group, most frequently with trimethylsilyl (TMS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Trimethylsilyl)naphthalene are influenced by the presence of the trimethylsilyl group. This group is known to cause shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities . The exact properties such as melting point, boiling point, and density are not directly available but can be inferred from related compounds .

Scientific Research Applications

Silicon Modification in Aromatic Compounds

  • Regiochemistry Control in Aromatic Compounds : 2-(Trimethylsilyl)naphthalene is used to control regiochemistry, overreduction, and prevent bond cleavage during the reduction of aromatic compounds. The trimethylsilyl group can be replaced by hydrogen or primary alkyl groups, representing overall reductive alkylation (Marcinow, Clawson, & Rabideau, 1989).

Study of Intramolecular Bonds

  • Investigating Barrier-Free Intramolecular Hydrogen Bonds : The compound is used to study the shortest intramolecular [NHN]+ hydrogen bond among aromatic diamine systems, with a very low barrier estimated at about 0.7 kcal/mol (Degtyarev et al., 2008).

Electron Spin Resonance Studies

  • Understanding dπ–pπ Interaction : Through electron spin resonance spectroscopy, the compound is used to study dπ–pπ conjugation and the effect of SiMe3 and CMe3 groups on energy levels in trimethylsilyl-substituted naphthalenes (Evans, Jerome, & Rees, 1973).

Synthesis and Structural Analysis

  • Synthesis and Steric Effects Study : 2-(Trimethylsilyl)naphthalene is synthesized and used to evaluate the steric effects of Me3M substituents in these compounds, with applications in NMR spectroscopy (Seyferth & Vick, 1977).

Applications in Organic Chemistry

  • Building Blocks for Pharmaceutical Research : The compound is used in the synthesis of fluoronaphthalene derivatives, serving as building blocks for pharmaceutical or agricultural research (Masson & Schlosser, 2005).

Organometallic Synthesis

  • Exploring Basicity and Molecular Structure : The compound's synthesis is part of research on "proton sponge" derivatives, investigating molecular structure, spectral characteristics, and basicity in organometallic chemistry (Pozharskii et al., 2003).

Catalytic Applications

  • Desilylative Acyloxylation for Phenol Derivatives Synthesis : It's used in palladium-catalyzed desilylative acetoxylation, transforming trimethylsilylarenes to acetoxyarenes and phenols (Gondo, Oyamada, & Kitamura, 2015).

Future Directions

The future directions in the study of 2-(Trimethylsilyl)naphthalene and similar compounds could involve further investigation of their photophysical properties and electronic transitions . The effects of group 14 elements on photophysical properties of fused aromatic compounds are also a potential area of study .

properties

IUPAC Name

trimethyl(naphthalen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTJPXXIHGWZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345370
Record name Silane, trimethyl-2-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)naphthalene

CAS RN

18052-85-2
Record name Silane, trimethyl-2-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Ohshita, H Ohsaki, M Ishikawa, A Tachibana… - …, 1991 - ACS Publications
The photolyses of 2, 6-and 2, 7-bis (pentamethyldisilanyl) naphthalene (la and lb) in the presence of methanol, acetone, and isobutene havebeen investigated. Irradiation of la and lb …
Number of citations: 16 pubs.acs.org
J Ohshita, H Ohsaki, M Ishikawa - Organometallics, 1991 - ACS Publications
The photolysis of 1, 1-bis (1-naphthyl) tetramethyldisilane in the presence or absence of a trapping agent gave l-[methyl (l-naphthyl) silyl]-8-(trimethylsilyl) naphthalene, while l, 2-bis (l-…
Number of citations: 14 pubs.acs.org
K Gondo, J Oyamada, T Kitamura - Organic letters, 2015 - ACS Publications
A strategy for desilylative acetoxylation of (trimethylsilyl)arenes has been developed in which (trimethylsilyl)arenes are converted into acetoxyarenes. The direct acetoxylation is …
Number of citations: 35 pubs.acs.org
SJ Lee Howard, WP Weber - Polymer Bulletin, 1989 - Springer
… This is unexpected since photolysis of monomeric pentamethyl-l-nal~ohthyldisilane is reported to give high yields of 1-dimethylsilyl-2-trimethylsilyl naphthalene. "z On the other hand, …
Number of citations: 14 link.springer.com
D Tilly, AS Castanet, J Mortier - Chemistry letters, 2005 - journal.csj.jp
Whereas treatment of unprotected naphthalene-1-carboxylic acid with alkyllithiums (RLi) affords 1,4-addition products, the reaction with LTMP/Me 3 SiCl under in situ quench conditions …
Number of citations: 14 www.journal.csj.jp
M Mesgar, J Nguyen-Le, O Daugulis - Journal of the American …, 2018 - ACS Publications
A general method for a new, hindered lithium diadamantylamide (LDAM) base-promoted insertion of arynes into Si–P, Si–S, Si–N, and C–C bonds is described. Arynes are generated …
Number of citations: 55 pubs.acs.org
JA Morley, NF Woolsey - The Journal of Organic Chemistry, 1992 - ACS Publications
The deprotonation of polycyclic aromatic hydrocarbon (PAH) chromium tricarbonyl complexes (PAH-naphthalene, anthracene, phenanthrene, pyrene, fluoranthene) using an in …
Number of citations: 58 pubs.acs.org
OH THOMAS - 1955 - search.proquest.com
PART I . REDUCTIONS WITH LITHIUM IN LOW MOLECULAR WEIGHT AMINES. PART II . ACID CATALYZED CLEAVAGES OF VARIOUS TRIALKYLARYLSILA Page 1 PART I . …
Number of citations: 2 search.proquest.com
EP Kündig, V Desobry, C Grivet, B Rudolph… - …, 1987 - ACS Publications
The sequential reaction of (?? 1 23456 789-naphthalene) tricarbonylchromium (1) with (tetramethylpiperidyl) lithium (TMPLi) and electrophiles (D+, ClSiMe3, C02, Mel, Et0S02CF3) is …
Number of citations: 97 pubs.acs.org
S Mirsadeghi, B Rickborn - The Journal of Organic Chemistry, 1986 - ACS Publications
Standard strong base induced methods for preparing end ether derivatives fail with oxabicyclic ketone 4, giving instead an aldol product. The trimethylsilyl end ether 5 can be prepared …
Number of citations: 26 pubs.acs.org

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